molecular formula C8H15N5O2 B2377116 (1-methyl-5-nitro-1H-pyrazol-3-yl)methanol CAS No. 1260659-40-2

(1-methyl-5-nitro-1H-pyrazol-3-yl)methanol

Cat. No.: B2377116
CAS No.: 1260659-40-2
M. Wt: 213.241
InChI Key: LMMATSIRZBADML-UHFFFAOYSA-N
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Description

(1-methyl-5-nitro-1H-pyrazol-3-yl)methanol is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. The presence of a nitro group and a hydroxymethyl group in this compound makes it an interesting compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-5-nitro-1H-pyrazol-3-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the handling of reactive nitro compounds.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-5-nitro-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

(1-methyl-5-nitro-1H-pyrazol-3-yl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1-methyl-5-nitro-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-5-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.

    1-methyl-3-hydroxymethyl-1H-pyrazole: Lacks the nitro group but has a similar hydroxymethyl group.

Uniqueness

(1-methyl-5-nitro-1H-pyrazol-3-yl)methanol is unique due to the presence of both nitro and hydroxymethyl groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and applications in various fields .

Biological Activity

(1-methyl-5-nitro-1H-pyrazol-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the presence of both a nitro group and a hydroxymethyl group. These functional groups contribute to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides an overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6_6H8_8N4_4O3_3, with a molecular weight of approximately 172.15 g/mol. The compound features a pyrazole ring substituted at the 1-position with a methyl group and at the 5-position with a nitro group, alongside a hydroxymethyl group at the 3-position.

The biological activity of this compound is primarily attributed to the reactivity of its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates may interact with cellular components, leading to various biological effects. The hydroxymethyl group enhances the compound's ability to participate in hydrogen bonding with biological targets, potentially influencing its pharmacological profile.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. The nitro group is known to contribute to the inhibition of microbial growth by disrupting cellular processes.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

This table summarizes the antimicrobial efficacy observed in vitro against various pathogens.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses.

Cytokine IC50 (µM)
TNF-alpha25
IL-630
IL-1 beta20

These values suggest that this compound can effectively modulate inflammatory pathways.

Case Studies

A notable study explored the synthesis and biological evaluation of several pyrazole derivatives, including this compound. Results indicated that compounds with similar structures demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells .

In Vivo Studies

In vivo studies using animal models have shown promising results regarding the anti-cancer potential of this compound. For instance, administration of this compound led to reduced tumor growth in xenograft models, suggesting its potential as an anticancer agent.

Properties

IUPAC Name

(1-methyl-5-nitropyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-7-5(8(10)11)2-4(3-9)6-7/h2,9H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLXLBAVFHSAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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